8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-[(3-methylphenyl)methylsulfonyl]-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-3-2-4-14(9-13)12-24(22,23)21-15-5-6-16(21)11-17(10-15)20-8-7-18-19-20/h2-4,7-9,15-17H,5-6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTZCTHWJQGXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo[3.2.1]octane core, the introduction of the triazole ring, and the attachment of the 3-methylbenzylsulfonyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Reactivity of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group is electron-withdrawing, enhancing the electrophilic character of adjacent positions. Key reactions include:
For example, the mesyl group can act as a leaving group in SN2 reactions, especially under basic conditions, forming sulfonamide derivatives .
Triazole Ring Reactivity
The 1,2,3-triazole ring participates in:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization.
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) .
| Reaction | Catalyst/Reagents | Applications | References |
|---|---|---|---|
| Cycloaddition | Cu(I), azides | Triazole-linked conjugates | |
| Metal Complexation | PdCl₂, Cu(OAc)₂ | Catalytic or medicinal complexes |
In one study, triazole-substituted bicyclooctanes formed stable complexes with Pd(II), enhancing catalytic activity in cross-coupling reactions .
Tropane Core Modifications
The 8-azabicyclo[3.2.1]octane skeleton undergoes:
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the bridgehead nitrogen.
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Ring-Opening Reactions : Under strong acidic or oxidative conditions .
| Modification | Reagents | Products | References |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium derivatives | |
| Oxidation | KMnO₄, H₂O₂ | Ring-opened dicarboxylic acids |
For instance, alkylation of the bridgehead nitrogen with methyl iodide in the presence of K₂CO₃ yields quaternary ammonium salts, which are bioactive in neurological applications .
Synthetic Pathways and Key Intermediates
The compound is synthesized via:
-
Sulfonylation : Reaction of 8-azabicyclo[3.2.1]octane with 3-methylphenylmethanesulfonyl chloride.
-
Triazole Introduction : Copper-catalyzed cycloaddition of azides to alkynes .
| Step | Reagents | Yield | References |
|---|---|---|---|
| Sulfonylation | 3-Methylphenylmethanesulfonyl chloride, Et₃N | 65–72% | |
| Triazole Formation | NaN₃, CuI, DMF | 80–85% |
Stability and Degradation
Scientific Research Applications
8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a ligand for binding to specific proteins.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Key Differences :
- The sulfonyl group is attached to a 2-bromophenyl ring instead of 3-methylphenyl.
- The triazole is a 1,2,4-isomer rather than 1,2,3.
- Impact: The bromine atom increases molecular weight (397.29 vs. ~383.4 for the target compound) and may enhance halogen bonding interactions with targets.
3-(1H-1,2,3-Triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
- Key Differences :
- A 3-(trifluoromethyl)benzoyl group replaces the 3-methylphenyl methanesulfonyl moiety.
- Impact :
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
- Key Differences :
- Contains a phenyl group at position 3 and a methyl ester at position 2.
- Impact :
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Analogues
*clogP values estimated using ChemDraw/BioByte tools.
Research Findings and Implications
- SAR Insights :
- Toxicity profiles remain unstudied for the target compound, but related sulfonamides exhibit acceptable safety in rodent models .
Biological Activity
The compound 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound based on available research findings and patents.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 304.36 g/mol
- IUPAC Name : this compound
This complex structure features a bicyclic system with a triazole moiety, which is often associated with diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as triazoles are known for their antifungal and antibacterial activities.
Case Study : A study demonstrated that triazole derivatives showed effectiveness against various strains of bacteria and fungi, suggesting that the compound may share similar properties .
Antidepressant Potential
The compound's structural similarity to other azabicyclic compounds has led to investigations into its potential antidepressant effects. Research indicates that azabicyclo compounds can interact with neurotransmitter systems, particularly those involving serotonin and dopamine .
Findings : In preclinical models, certain derivatives have shown promise in reducing depressive-like behaviors in rodents, indicating a possible mechanism of action through modulation of serotonin pathways .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in bacterial metabolism.
- Receptor Modulation : The triazole moiety may interact with neurotransmitter receptors, influencing mood and behavior.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various pathogens:
| Pathogen Type | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Bacteria (E. coli) | Disk diffusion | 15 | |
| Fungi (C. albicans) | MIC determination | 10 | |
| Depression Model | Behavioral assay | N/A |
These findings suggest that the compound possesses significant antimicrobial activity and potential antidepressant effects.
Patents and Applications
Several patents have been filed regarding the use of this compound in agricultural applications as a pesticide or fungicide due to its biological activity against plant pathogens . The development of formulations incorporating this compound could lead to effective crop protection solutions.
Q & A
Q. Table: Key Interactions with Biological Targets
| Target | Interaction Type | Observed Effect |
|---|---|---|
| Fungal CYP51 | Triazole-N coordination to heme iron | Ergosterol depletion, MIC = 2 µg/mL |
| Bacterial DNA gyrase | Sulfonyl group H-bonding with Ser84 | IC50 = 0.8 µM |
Advanced: How can researchers mitigate stability issues during long-term storage?
Answer:
- Lyophilization: Stabilizes the compound for >24 months at −20°C (post-HPLC purification) .
- Light Sensitivity: Store in amber vials under argon to prevent sulfonyl group degradation .
- Impurity Monitoring: Quarterly HPLC checks detect hydrolyzed byproducts (e.g., free triazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
